molecular formula C7H11NOS B1326698 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol CAS No. 915923-05-6

2-(3,5-Dimethylisoxazol-4-yl)ethanethiol

Cat. No.: B1326698
CAS No.: 915923-05-6
M. Wt: 157.24 g/mol
InChI Key: YCAOLMCCUVXXJA-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylisoxazol-4-yl)ethanethiol is an organic compound with the molecular formula C7H11NOS It features an isoxazole ring substituted with two methyl groups at positions 3 and 5, and an ethanethiol group at position 4

Scientific Research Applications

2-(3,5-Dimethylisoxazol-4-yl)ethanethiol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing sulfur and nitrogen heterocycles.

    Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein-thiol interactions and redox biology.

    Industry: It can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Safety and Hazards

The compound has been assigned the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-(3,5-Dimethylisoxazol-4-yl)ethanethiol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to the modification of enzyme activity and protein function. For example, this compound can inhibit or activate enzymes by forming disulfide bonds or by altering the redox state of the enzyme .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with signaling proteins, this compound can modulate pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, it can affect gene expression by altering the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism of this compound involves both covalent and non-covalent interactions that modulate the activity and function of target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature, but its activity can decrease over time due to oxidation and other chemical reactions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress and cell death. Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes harmful at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, this compound can affect the levels of metabolites such as ATP and NADH, which are critical for cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, as it can interact with different biomolecules in specific cellular environments .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be localized to the mitochondria, where it can modulate mitochondrial function and energy production. The subcellular distribution of this compound can also influence its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol typically involves the following steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For example, 3,5-dimethylisoxazole can be prepared by reacting ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

  • Introduction of the Ethanethiol Group: : The ethanethiol group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 3,5-dimethylisoxazole with an appropriate alkylating agent, such as 2-chloroethanethiol, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylisoxazol-4-yl)ethanethiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines or alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Alkyl halides or sulfonates are typical reagents for nucleophilic substitution reactions involving the thiol group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines or alcohols.

    Substitution: Thioethers or other sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol depends on its specific application. Generally, the thiol group can form covalent bonds with electrophilic centers in biological molecules, such as cysteine residues in proteins. This interaction can modulate the activity of enzymes, influence redox states, and affect cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylisoxazol-4-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    3,5-Dimethylisoxazole: Lacks the ethanethiol group, serving as a simpler analog.

    2-(3,5-Dimethylisoxazol-4-yl)ethylamine: Contains an amine group instead of a thiol group.

Uniqueness

2-(3,5-Dimethylisoxazol-4-yl)ethanethiol is unique due to the presence of both an isoxazole ring and a thiol group. This combination allows for diverse chemical reactivity and potential applications in various fields. The thiol group, in particular, provides opportunities for covalent modification of biological molecules, making it valuable in biochemical and medicinal research.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-5-7(3-4-10)6(2)9-8-5/h10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAOLMCCUVXXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649276
Record name 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-05-6
Record name 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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